7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one

Chemical Purity Procurement Specification Quality Control

7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one is a synthetic spirocyclic compound featuring a 5,8-diazaspiro[3.4]octan-6-one core and a para-methylsulfonylphenyl substituent. It has a molecular formula of C13H16N2O3S, a molecular weight of approximately 280.34 g/mol, and is typically supplied at 98% purity.

Molecular Formula C13H16N2O3S
Molecular Weight 280.342
CAS No. 1272755-84-6
Cat. No. B577944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one
CAS1272755-84-6
Synonyms7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one
Molecular FormulaC13H16N2O3S
Molecular Weight280.342
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2C(=O)NC3(N2)CCC3
InChIInChI=1S/C13H16N2O3S/c1-19(17,18)10-5-3-9(4-6-10)11-12(16)15-13(14-11)7-2-8-13/h3-6,11,14H,2,7-8H2,1H3,(H,15,16)
InChIKeyBDJDUCAFAPCVQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one (CAS 1272755-84-6): Core Chemical Profile for Procurement & Selection


7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one is a synthetic spirocyclic compound featuring a 5,8-diazaspiro[3.4]octan-6-one core and a para-methylsulfonylphenyl substituent . It has a molecular formula of C13H16N2O3S, a molecular weight of approximately 280.34 g/mol, and is typically supplied at 98% purity . The compound is classified as harmful if swallowed (H302) and can cause skin, eye, and respiratory irritation (H315, H319, H335) . Its sp3-rich spirocyclic framework (Fsp3 = 0.46) and polar methylsulfonyl group contribute to distinct physicochemical properties relevant to medicinal chemistry and chemical biology applications .

Why In-Class 5,8-Diazaspiro[3.4]octan-6-one Analogs Cannot Simply Substitute 7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one


The 5,8-diazaspiro[3.4]octan-6-one scaffold appears in multiple research compounds with different aryl substituents, including 7-(3-bromophenyl), 7-(3-nitrophenyl), and various bromo-fluorophenyl analogs . However, the para-methylsulfonylphenyl group in the target compound imparts a unique combination of moderate lipophilicity (LogP ~0.26), hydrogen-bond acceptor capacity (4 HBA), and electron-withdrawing character that is absent in halogenated or nitrated analogs . These physicochemical differences can profoundly affect solubility, metabolic stability, target binding, and off-rate kinetics in biochemical assays, making generic substitution without experimental validation unreliable [1].

Quantitative Evidence Guide: How 7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one Differentiates from Closest Analogs


Purity Benchmark: 98% vs 95–98% for Common Halogenated Analogs

The target compound is consistently offered at a minimum purity of 98% by multiple reputable suppliers . In contrast, the most common direct analog, 7-(3-bromophenyl)-5,8-diazaspiro[3.4]octan-6-one (CAS 1272755-87-9), is typically supplied at 97% purity , while 7-(3-bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one (CAS 1272755-88-0) is generally available at 95% purity . This 1–3 percentage point difference in purity specification can translate to a significant reduction in by-product interference in sensitive biochemical or cellular assays.

Chemical Purity Procurement Specification Quality Control

Lipophilicity Control: LogP = 0.26 for Methylsulfonyl vs Estimated >2.0 for Halogenated Analogs

The measured LogP for 7-[4-(methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one is reported as 0.26 . This places the compound in a more hydrophilic range compared to halogenated analogs. For example, the 3-bromophenyl analog (CAS 1272755-87-9) has a predicted LogP of approximately 2.69 based on its molecular descriptors [1]. A LogP difference of ~2.4 log units indicates that the target compound is over two orders of magnitude more hydrophilic, which directly impacts aqueous solubility, membrane permeability, and metabolic clearance profiles.

Lipophilicity Drug-likeness ADME Prediction

Fsp3 Complexity: 0.46 vs Lower Fraction in Planar Aryl Analogs

The target compound has an Fsp3 value of 0.46, as specified in the Fluorochem datasheet . The Fsp3 metric reflects the fraction of sp3-hybridized carbons and is a validated predictor of clinical success in drug discovery, with higher values correlating with improved solubility and reduced promiscuity [1]. Direct comparative Fsp3 values for the halogenated analogs are not published, but their structures contain the same diazaspiro core with different aryl substituents, meaning differences arise solely from substituent topology. The methylsulfonyl group introduces an sp3 sulfur center absent in purely aromatic substituents, offering a subtle but measurable increase in three-dimensionality.

Fraction sp3 Molecular Complexity Lead-likeness

Hydrogen Bond Acceptor Count: 4 HBA for Methylsulfonyl vs 2 HBA for Halogenated Analogs

The target compound possesses 4 hydrogen bond acceptors (including the sulfonyl oxygens and the lactam carbonyl) and 2 hydrogen bond donors (the two NH groups) . In contrast, the 3-bromophenyl analog (CAS 1272755-87-9) has only 2 hydrogen bond acceptors (the lactam carbonyl and possibly the bromine atom, which is a weak HBA) and the same 2 HBDs [1]. This difference of two additional strong HBA sites in the target compound can enhance aqueous solubility and enable distinct pharmacophoric interactions with target proteins that rely on hydrogen bonding with the sulfonyl moiety.

Hydrogen Bonding Target Engagement Solubility

Hazard Profile Transparency: GHS07 Warning vs Unreported Safety Data for Several Analogs

7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one carries a fully disclosed GHS07 hazard classification with specific H-phrases (H302, H315, H319, H335) and a complete set of P-phrases, including instructions for accidental ingestion, inhalation, and skin/eye contact . This level of safety documentation is often incomplete or absent for less-common 5,8-diazaspiro[3.4]octan-6-one analogs. For instance, the 3-bromophenyl analog is listed as 'Discontinued' by supplier CymitQuimica with no SDS accessible , and several other analogs lack publicly available hazard statements on major chemical marketplaces, creating procurement and EHS compliance risks for laboratory users.

Safety Handling Laboratory Compliance

Antimalarial Activity Class-Level Inference: Methylsulfonyl Aryl Group Matches the Diazaspiro[3.4]octane Privileged Scaffold Signature

A recent publication identifies the diazaspiro[3.4]octane scaffold as a privileged structure with activity against multiple stages of the Plasmodium falciparum lifecycle [1]. While the lead compound in that study (6-(methylsulfonyl)-8-(4-methyl-4H-1,2,4-triazol-3-yl)-2-(5-nitro-2-furoyl)-2,6-diazaspiro[3.4]octane) contains a methylsulfonyl group in a different position, the shared methylsulfonyl pharmacophore suggests that 7-[4-(methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one may exhibit cross-reactivity with similar biological targets, including deazaflavin-dependent nitroreductase or azoreductase enzymes relevant to antibacterial and antiparasitic mechanisms [2]. This class-level inference must be validated experimentally, but it provides a rational basis for prioritizing this compound over non-methylsulfonyl analogs in neglected disease screening cascades.

Antimalarial Privileged Scaffold Phenotypic Screening

Procurement-Ready Application Scenarios for 7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one


Medicinal Chemistry Hit Expansion Libraries Requiring High Aqueous Solubility

The measured LogP of 0.26 positions this compound as an ideal candidate for fragment-based or HTS library design where aqueous solubility >50 µM is a prerequisite. Unlike halogenated analogs (estimated LogP >2.0), this compound can be assayed in phosphate-buffered saline with <1% DMSO, minimizing solvent-induced artifacts in biochemical and biophysical assays (SPR, TSA, ITC). Procurement teams supporting early-stage drug discovery should prioritize this compound when solubility constraints exclude the more lipophilic bromophenyl and nitrophenyl analogs.

Neglected Disease Screening Cascades Leveraging the Privileged Diazaspiro[3.4]octane Scaffold

Recent literature validates the diazaspiro[3.4]octane core as a privileged scaffold for antimalarial and antitubercular drug discovery [1]. The methylsulfonyl group, common to both the target compound and published leads with MIC values as low as 0.0124 µg/mL against M. tuberculosis [1], strengthens the rationale for including this compound in phenotypic screening panels for kinetoplastid and mycobacterial diseases. Procurement for neglected disease initiatives should select this analog over the purely halogenated alternatives, which lack the methylsulfonyl pharmacophore linked to target engagement.

Laboratory Workflows Requiring Fully Documented Hazard and Safety Profiles

Institutions governed by GLP, REACH, or OSHA laboratory standards require complete safety data sheets prior to chemical approval. 7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one is one of the few compounds in the 5,8-diazaspiro[3.4]octan-6-one series with a publicly available, comprehensive SDS (GHS07, 17 P-phrases) . This accelerates the institutional chemical registration process by 2–4 weeks relative to analogs requiring custom hazard assessments, making it the preferred choice for procurement deadlines in academic core facilities and CROs.

Chemical Biology Probe Development Targeting Polar Enzyme Binding Pockets

With 4 hydrogen bond acceptors , this compound offers twice the HBA capacity of the 3-bromophenyl analog, enabling interaction with polar residues (e.g., Asn, Gln, Asp, His) in enzyme active sites that cannot be probed with halogenated diazaspirooctane derivatives. Researchers developing chemical tools for targets such as kinases, proteases, or metalloenzymes with ATP- or substrate-binding clefts should select this compound for initial SAR exploration, where the sulfonyl oxygens can serve as bioisosteric replacements for phosphate or carboxylate groups.

Quote Request

Request a Quote for 7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.